Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
Description
Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a thiophene-based ester derivative featuring a phenoxy linkage substituted with a 3-fluorophenyl sulfonamide group. For instance, the carboxylic acid precursor, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, has a molecular formula of C₁₇H₁₂FNO₅S₂ and a molecular weight of 393.42 g/mol . The methyl ester variant would thus have a molecular formula of C₁₈H₁₄FNO₅S₂ (adding a methyl group to the carboxylic acid).
Properties
IUPAC Name |
methyl 3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5S2/c1-24-18(21)17-16(9-10-26-17)25-14-7-5-13(6-8-14)20-27(22,23)15-4-2-3-12(19)11-15/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXHTASNIHDSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS No. 900015-22-7) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H14FNO5S2
- Molecular Weight : 407.44 g/mol
- Boiling Point : 542.5 ± 60.0 °C (predicted)
- Density : 1.451 ± 0.06 g/cm³ (predicted)
- pKa : 8.30 ± 0.10 (predicted) .
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes, which could be relevant in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics .
Case Studies and Research Findings
- Inflammatory Response Modulation :
- Antimicrobial Efficacy :
- Cytotoxicity Studies :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 2,2,2-trifluoroethyl group in and . Fluorinated aromatic groups often improve binding affinity in drug-receptor interactions .
Molecular Weight and Complexity: The target compound’s estimated molecular weight (~407.44 g/mol) places it between simpler analogs (e.g., 329.4 g/mol in ) and more complex derivatives (e.g., 508.97 g/mol in ). Higher molecular weight in correlates with extended acetyl and phenoxy chains, which could influence solubility and bioavailability .
Research and Application Insights
- Agrochemical Potential: Sulfonylurea herbicides in (e.g., metsulfuron methyl ester) share sulfonamide motifs but incorporate triazine rings instead of thiophenes.
- Medicinal Chemistry : The sulfonamide-thiophene scaffold is prevalent in kinase inhibitors and antimicrobial agents. The 3-fluorophenyl group in the target compound could mimic tyrosine kinase binding motifs, as seen in FDA-approved drugs like crizotinib .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Prepare the thiophene carboxylate core via nucleophilic substitution between 3-fluorophenylsulfonamide and a brominated thiophene intermediate.
- Step 2 : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the phenoxy linkage. Optimize solvent choice (e.g., THF for polar intermediates, DMF for sluggish reactions).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify aromatic proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and sulfonamide/phenoxy linkages.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error.
- FT-IR : Identify sulfonyl (SO₂) stretches (1150–1300 cm⁻¹) and ester carbonyl (C=O) at ~1700 cm⁻¹.
- HPLC-PDA : Assess purity and detect UV-active impurities (λ = 254 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of enzyme inhibitory activity (e.g., HDAC inhibition)?
- Protocol :
- Use fluorometric HDAC activity assays (e.g., BML-AK503) with HeLa cell nuclear extracts.
- Prepare a 10-point dilution series (1 nM–10 μM) in assay buffer. Include trichostatin A as a positive control.
- Measure fluorescence (Ex/Em = 355/460 nm) after 60-minute incubation. Calculate IC50 using a four-parameter logistic model .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported HDAC inhibitory activity across different cell lines?
- Approach :
- Multi-lineage profiling : Test activity in ≥3 cancer models (e.g., MCF-7, A549, HepG2) using standardized assays.
- Transcriptomic analysis : Perform RNA-seq to identify cell-specific HDAC isoform expression (e.g., HDAC6 vs. HDAC1 dominance).
- Chemical proteomics : Use activity-based protein profiling to map off-target interactions (e.g., kinase off-targets) .
Q. What computational methods predict the binding mode of this compound to HDAC isoforms?
- Workflow :
- Molecular docking : Use AutoDock Vina with HDAC1 (PDB: 4BKX) and HDAC6 (PDB: 5EF7) crystal structures.
- MD simulations : Run 100 ns simulations (AMBER) to assess binding stability.
- MM-PBSA : Calculate binding free energies. Validate predictions via site-directed mutagenesis (e.g., HDAC1-Tyr303Ala) .
Q. How should solubility challenges in pharmacokinetic studies be addressed?
- Solutions :
- Co-solvents : Use PEG-400/Cremophor EL (20% v/v) in saline for in vivo dosing.
- Nanocrystal formulations : Prepare via wet milling (particle size <200 nm) to enhance bioavailability.
- LC-MS/MS monitoring : Quantify plasma concentrations (LOQ = 1 ng/mL) post-IV/oral administration in rodents .
Data Contradiction Analysis
Q. How to interpret conflicting data on cytotoxicity in glioblastoma vs. colorectal cancer models?
- Hypothesis testing :
- Metabolic profiling : Compare intracellular ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) across models.
- Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining.
- Transcriptome clustering : Identify pathways (e.g., NF-κB, PI3K-AKT) differentially regulated in resistant models .
Methodological Best Practices
Q. What protocols ensure reproducibility in enzyme inhibition assays?
- Guidelines :
- Standardize enzyme sources (e.g., recombinant HDACs vs. cell lysates).
- Include internal controls (e.g., buffer-only, known inhibitors).
- Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity .
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
